molecular formula C13H18ClNO B1395514 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine CAS No. 1220038-53-8

3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine

Cat. No.: B1395514
CAS No.: 1220038-53-8
M. Wt: 239.74 g/mol
InChI Key: WJJBOCWUEIEOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a sec-butyl group and a chlorophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Preparation Methods

The synthesis of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be synthesized by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . Industrial production methods often involve the use of specific catalysts and reaction conditions to optimize yield and purity. For example, the use of microwave irradiation and solid support like alumina can facilitate the synthesis of azetidines .

Chemical Reactions Analysis

3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine undergoes various chemical reactions due to its strained ring structure. Common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine is primarily driven by its ring strain. The strained four-membered ring is more reactive than larger rings, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in polymerization reactions, the compound can undergo ring-opening to form polyamines .

Comparison with Similar Compounds

3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine can be compared with other azetidines and aziridines. Similar compounds include:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

3-(2-butan-2-yl-4-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-9(2)12-6-10(14)4-5-13(12)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBOCWUEIEOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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